molecular formula C12H8Cl2N2O2S B2740059 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide CAS No. 941916-49-0

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide

Cat. No.: B2740059
CAS No.: 941916-49-0
M. Wt: 315.17
InChI Key: UTLXENRZENFERN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with thiophene-3-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-6-1-2-7(9(14)5-6)11(18)16-12-8(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXENRZENFERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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